D-Methionine Enantiomer Selection: Stereochemical Control for Protease Resistance and Conformational Integrity
Boc-N-Me-D-Met-OH incorporates D-methionine stereochemistry at the α-carbon, in contrast to the naturally occurring L-methionine building block Boc-N-Me-Met-OH. N-methylated D-amino acids introduce specific stereochemical control distinct from their L-counterparts, with the D-methionine enantiomer conferring increased resistance to endogenous proteases in biological contexts . The combination of D-chirality with N-methylation produces a backbone conformation that differs substantially from L-configured N-methyl amino acids. Conformational energy computations on Boc-amino acid N'-methylamides demonstrate that trans and cis conformations of the urethane amide bond have nearly equal energies, in contrast to the peptide bond where trans has much lower energy, and this energetic landscape is further modulated by the chirality at the α-carbon [1].
| Evidence Dimension | Stereochemical identity and protease susceptibility |
|---|---|
| Target Compound Data | D-methionine configuration; N-methylated secondary amine; Boc-protected |
| Comparator Or Baseline | Boc-N-Me-L-Met-OH: L-methionine configuration; Boc-D-Met-OH: D-methionine configuration without N-methylation |
| Quantified Difference | Qualitative class-level difference in enzymatic degradation resistance; stereochemistry determines backbone conformational preference in N-methylated contexts |
| Conditions | Class-level inference from N-methyl-D-amino acid structural properties and peptide conformational studies |
Why This Matters
For projects requiring protease-resistant D-amino acid incorporation at methionine positions with concurrent N-methylation-mediated conformational restriction, Boc-N-Me-D-Met-OH provides the stereochemically defined building block that Boc-N-Me-L-Met-OH or non-methylated Boc-D-Met-OH cannot replicate.
- [1] Benedetti E, Pedone C, Toniolo C, et al. Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research. View Source
